Product packaging for Sodium Laureth Sulfate(Cat. No.:CAS No. 13150-00-0)

Sodium Laureth Sulfate

Cat. No.: B079924
CAS No.: 13150-00-0
M. Wt: 420.5 g/mol
InChI Key: SXHLENDCVBIJFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Laureth Sulfate (SLES) is a key anionic surfactant widely utilized in scientific research for its effective detergent, foaming, and emulsifying properties. Its chemical structure, CH₃(CH₂)₁₁(OCH₂CH₂)ₙOSO₃Na, features a hydrophobic alkyl chain and a hydrophilic polar sulfate group connected via a polyoxyethylene (ethoxy) bridge, which enhances its surface activity and reduces its potential for irritation compared to its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS) . Primary Research Applications: SLES is a pivotal component in formulations for cosmetic science, including shampoos, body washes, and toothpastes, where researchers study its foaming capacity and cleaning efficiency . It is also employed in industrial and household cleaner formulations, as well as in herbicide research as a surfactant to improve the absorption of active herbicidal chemicals . Mechanism of Action: As an amphiphilic molecule, SLES migrates to interfaces, significantly lowering the surface tension of aqueous solutions. This allows for the emulsification of fats and oils and their subsequent dispersion in water. Its primary mechanism involves the formation of micelles that solubilize lipids and facilitate the removal of soil and debris . Research Value & Safety Profile: SLES is valued in toxicological and environmental research. Studies show it is a skin and eye irritant but is not a sensitizer . Environmental impact studies indicate that SLES is toxic to aquatic life, and its level of irritation can increase with concentration and frequency of exposure, making it a subject of ongoing ecotoxicological study . It is classified as not readily biodegradable according to REACH regulations (Aquatic Chronic 3) . This product is supplied For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or personal consumer use. Researchers should consult Safety Data Sheets and conduct appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NaO7S B079924 Sodium Laureth Sulfate CAS No. 13150-00-0

Properties

IUPAC Name

sodium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H38O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLENDCVBIJFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052852
Record name Sodium lauryltrioxyethylene sulfate
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

The pure substance is likely a solid; [CHEMINFO]
Record name Sodium lauryl trioxyethylene sulfate
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CAS No.

13150-00-0
Record name Sodium lauryl trioxyethylene sulfate
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Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
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Record name Sodium lauryltrioxyethylene sulfate
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Record name Sodium 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl sulphate
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Record name SODIUM LAURETH-3 SULFATE
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Record name SODIUM LAURYL TRIOXYETHYLENE SULFATE
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Mechanistic Investigations of Sodium Laureth Sulfate Biological Interactions

Dermatological Responses and Barrier Homeostasis Perturbations

Sodium Laureth Sulfate (B86663) (SLES), a widely utilized anionic surfactant, is known to interact with the skin, leading to perturbations in its barrier function. These interactions are primarily initiated at the stratum corneum, the outermost layer of the epidermis, and can subsequently trigger a cascade of cellular responses in the underlying keratinocytes.

Molecular Mechanisms of Stratum Corneum Lipid Bilayer Disruption

The stratum corneum's barrier function is largely attributed to its unique intercellular lipid matrix, which is organized into a highly ordered lamellar structure. nih.gov This lipid arrangement is crucial for preventing excessive transepidermal water loss and protecting against the ingress of external substances.

Research using techniques such as synchrotron X-ray diffraction has revealed that surfactants like sodium dodecyl sulfate (SDS), a close relative of SLES, can significantly disrupt this organized lipid structure. researchgate.netnih.govjst.go.jp The primary target of this disruption appears to be the long lamellar structure within the lipid bilayer. nih.govjst.go.jpspring8.or.jp It is proposed that surfactant molecules incorporate themselves into this lamellar structure, leading to its disorganization. nih.gov This disruption of the lipid matrix impairs the skin's barrier function. researchgate.netnih.gov

While the long lamellar structure is significantly affected, studies have shown that the short lamellar and hydrocarbon-chain packing structures within the stratum corneum remain relatively unchanged after surfactant treatment. nih.gov The extraction of key lipids such as cholesterol and free fatty acids from the stratum corneum by surfactants has been observed, although this removal is generally minimal at lower concentrations. nih.gov The primary mechanism of irritation is thought to be more complex than simple lipid extraction and also involves interactions with keratin (B1170402) proteins. nih.gov

Cellular Signaling Cascades in Keratinocytes Initiated by Sodium Laureth Sulfate Exposure

Beyond its effects on the stratum corneum lipids, SLES can penetrate into the deeper layers of the epidermis and interact directly with keratinocytes, initiating a variety of cellular signaling events. jst.go.jpnih.govresearchgate.net

Exposure of keratinocytes, such as the HaCaT cell line, to sodium lauryl sulfate (SLS) has been demonstrated to increase the intracellular levels of reactive oxygen species (ROS). jst.go.jpnih.govresearchgate.netresearchgate.net This induction of ROS is a significant event, as oxidative stress can contribute to cellular damage and inflammatory responses. mdpi.com The generation of ROS appears to be a consequence of the initial interaction of the surfactant with the cell membrane. jst.go.jpnih.govresearchgate.net

Table 1: Effect of SLS on Intracellular ROS Levels in HaCaT Keratinocytes
SLS ConcentrationFold Change in ROS Levels (vs. Control)Significance (p-value)
Various concentrationsIncreasedp<0.01, p<0.001

Data adapted from studies on HaCaT keratinocytes exposed to SLS for 24 hours. researchgate.net

A key event triggered by SLS interaction with the cell membrane is an elevation of intracellular calcium ion (Ca²⁺) influx. jst.go.jpnih.govresearchgate.net This disruption of calcium homeostasis is a critical upstream event that leads to the activation of other signaling pathways. jst.go.jpnih.govresearchgate.netresearchgate.net The increase in intracellular Ca²⁺ concentration subsequently leads to the activation of calpain, a calcium-dependent protease. jst.go.jpnih.govresearchgate.net The activation of calpain is a crucial step in the signaling cascade that ultimately results in inflammatory responses. jst.go.jpnih.govresearchgate.net The chelation of intracellular Ca²⁺ with agents like BAPTA-AM has been shown to abolish the increase in ROS generation, confirming the central role of calcium signaling in this process. jst.go.jpnih.govresearchgate.net

The activation of calpain, driven by the influx of Ca²⁺, stimulates the secretion of the pro-inflammatory cytokine Interleukin-1α (IL-1α) from keratinocytes. jst.go.jpnih.govresearchgate.net IL-1α is a key mediator of skin inflammation. nih.gov In turn, IL-1α can further stimulate the generation of ROS in keratinocytes, creating a positive feedback loop that amplifies the inflammatory response. jst.go.jpnih.govresearchgate.net This cascade of events, starting from membrane interaction and leading to IL-1α secretion, is a central mechanism by which surfactants like SLS can induce skin irritation. jst.go.jpnih.govresearchgate.net

Table 2: Key Cellular Events in Keratinocytes upon SLS Exposure
EventObservationUpstream TriggerDownstream Effect
Increased Membrane FluidityObserved in liposomes and cellsInitial SLS interactionIncreased Ca²⁺ influx
Increased Intracellular Ca²⁺Measured increase in concentrationIncreased membrane fluidityCalpain activation, ROS generation
Calpain ActivationIncreased intracellular activityIncreased intracellular Ca²⁺IL-1α secretion
IL-1α SecretionIncreased levels detectedCalpain activationStimulation of ROS generation
ROS GenerationIncreased intracellular levelsIncreased intracellular Ca²⁺, IL-1α stimulationContributes to skin irritation

This table summarizes the signaling cascade initiated by SLS in keratinocytes as described in the literature. jst.go.jpnih.govresearchgate.net

Electron spin resonance (ESR) spin-labeling studies have demonstrated that SLS increases the fluidity of both liposome (B1194612) and cell membranes. jst.go.jpnih.govresearchgate.net This alteration in the physical properties of the cell membrane is considered an initial event in the interaction between the surfactant and the keratinocyte. jst.go.jpnih.govresearchgate.net The increased membrane fluidity is believed to facilitate the influx of extracellular calcium, thereby initiating the downstream signaling cascades. jst.go.jpnih.govresearchgate.net

Protein Denaturation and Interaction Kinetics

This compound (SLES), and its closely related compound Sodium Lauryl Sulfate (SLS), are anionic surfactants that can interact with and alter the structure of proteins within the epidermis. This interaction is a primary mechanism behind the skin irritation potential of these compounds. The negatively charged sulfate group on the surfactant molecule can bind to positively charged sites on protein chains through electrostatic interactions. researchgate.net Concurrently, the hydrophobic hydrocarbon tail of the surfactant can disrupt the internal hydrophobic regions of proteins, leading to the unfolding of their complex three-dimensional structures. researchgate.net

The primary protein in the outermost layer of the skin, the stratum corneum, is keratin. The interaction of SLES/SLS with epidermal proteins is a key factor in its irritant effect. The surfactant's properties enable it to disrupt the cell barrier and denature proteins by binding to them. This binding process unfolds the native structure of proteins like keratin. researchgate.net The mechanism involves the surfactant's hydrophobic tail dissolving hydrophobic regions of the protein, while the ionic sulfate head breaks non-covalent ionic bonds, leading to a loss of the protein's secondary and tertiary structure. researchgate.net This denaturation of structural proteins within the corneocytes compromises the integrity of the stratum corneum. researchgate.net Studies have shown that anionic surfactants have a high propensity to cause skin irritation precisely through this mechanism of binding to and denaturing surface proteins in the stratum corneum. researchgate.net This interaction not only affects keratin but also distorts other cell membrane proteins, contributing to barrier disruption. mdpi.com

Exposure to Sodium Lauryl Sulfate has been shown to alter the expression of key proteins involved in the terminal differentiation of keratinocytes, a critical process for maintaining a healthy skin barrier. In vivo studies on human skin have demonstrated dynamic changes in the messenger RNA (mRNA) expression of these markers during the repair phase following SLS exposure. nih.gov

For instance, after a 24-hour occlusive patch test with 1% SLS, the expression of involucrin (B1238512), an early differentiation marker, was found to be temporarily increased at 6 hours post-exposure before rapidly returning to normal levels. nih.gov In contrast, the expression of profilaggrin, a protein that is processed into filaggrin and is crucial for skin hydration, was decreased at the 6-hour mark. nih.gov However, during the later stages of the repair phase (4-7 days), profilaggrin expression rose to levels more than 50% above those in control areas. nih.gov These findings suggest that SLS-induced barrier disruption triggers a complex and time-dependent response in the expression of proteins essential for epidermal structure and function. nih.govresearchgate.net In cultured human keratinocytes, SLS has also been shown to induce a concentration-dependent increase in the mRNA expression of involucrin after 24 hours of exposure. nih.gov

Below is a summary of the observed changes in keratinocyte differentiation markers following exposure to 1% SLS in vivo.

Differentiation MarkerTime Point Post-ExposureObserved mRNA Expression Change
Involucrin 6 hoursIncreased
> 6 hoursRapidly normalized
Profilaggrin 6 hoursDecreased
4-7 days>50% increase compared to control

In Vivo Irritation Pathophysiology and Mitigation Strategies

The interaction of SLES/SLS with epidermal components initiates a cascade of events that manifest as skin irritation. The response can range from subclinical changes in the skin barrier to visible inflammation.

Exposure to SLES/SLS can induce both visible erythematous (redness) and non-visible subclinical irritation. In human studies, the application of a 0.5% SLS solution under an occlusive patch for 24 hours resulted in a significant increase in skin redness. mdpi.com This visible irritation was accompanied by subclinical effects, including a measurable decrease in stratum corneum hydration and an impairment of the skin barrier function, as indicated by increased transepidermal water loss (TEWL). mdpi.comresearchgate.net Even at lower concentrations ranging from 0.025% to 0.075%, repetitive exposure can elicit significant erythema and dryness. nih.gov Subclinical irritation, characterized by alterations in skin surface texture without visible redness, can also be induced and is a sensitive measure of surfactant-induced effects. researchgate.net

The irritant effects of SLES/SLS are generally dependent on the concentration of the surfactant and the duration of exposure. In vitro studies using cultured human keratinocytes have shown a clear concentration-dependent response. For example, morphophysiological changes and inflammatory responses in keratinocytes were significant at SLS concentrations of 25 μM or higher, while more subtle changes in the mechanical properties (stiffness) of the cells were detected at lower doses (≤10 μM). nih.govresearchgate.net A concentration-dependent induction of inflammatory mediators and differentiation markers like involucrin was observed in keratinocytes exposed to SLS concentrations between 0.000125% and 0.0015%. nih.gov In vivo, it is known that irritation can be induced with concentrations starting at 0.5% under occlusive patch conditions. mdpi.com Studies using a range of concentrations (0.025% to 0.075%) in a repetitive application model confirmed that increasing concentrations lead to measurable irritation, including erythema and elevated TEWL. nih.gov

The table below illustrates the dose-dependent effects of SLS on human keratinocytes in vitro.

SLS ConcentrationObserved Effect
≤10 μM Significant changes in cell stiffness (decreased)
≥25 μM Significant morphophysiological changes and inflammatory responses

Following damage induced by SLES/SLS, the skin initiates a repair process to restore its barrier function. The dynamics of this restoration can be tracked by measuring parameters like Transepidermal Water Loss (TEWL). After a single 24-hour exposure to 1% SLS, the damage to the epidermal barrier is not immediately resolved. researchgate.net Studies have shown that the increase in TEWL, indicating a compromised barrier, can persist for 7 to 9 days post-irritation. researchgate.net The restoration of stratum corneum hydration follows a unique pattern: an initial, short-term decrease in hydration is observed immediately after the irritant is removed, which is then followed by a period of reactive hyper-hydration. researchgate.net The normalization of keratinocyte differentiation markers, such as the initial increase and subsequent normalization of involucrin and the delayed overexpression of profilaggrin, are also integral parts of this multi-day repair and restoration process. nih.gov

Broad-Spectrum Antimicrobial and Antiviral Activity Mechanisms

Interactions with Microbial Cell Membranes

This compound (SLES) and the closely related compound Sodium Lauryl Sulfate (SLS) are anionic surfactants that exert significant antimicrobial activity primarily by disrupting the integrity of microbial cell membranes. nih.gov The amphiphilic nature of these molecules, possessing both a hydrophilic head and a hydrophobic tail, allows them to interact with and penetrate the lipid bilayers and protein components of bacterial cell walls and membranes. nih.gov

This penetration leads to an increase in the permeability of the cell membrane. nih.gov The disruption of the membrane's structural integrity can cause the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cytolysis and cell death. nih.govresearchgate.net At certain concentrations, SLES can cause depolarization of the microbial cell membrane, which interferes with nutrient absorption and the excretion of metabolic products. ub.ac.id In Gram-negative bacteria, high concentrations of SLES can be particularly damaging, as it can strip away the outer lipopolysaccharide layer, leading to a decline in bacterial viability. ub.ac.id

Research has demonstrated that the efficacy of SLES degradation by bacteria such as Pseudomonas aeruginosa is concentration-dependent; high concentrations of the surfactant can be toxic and inhibit bacterial growth, thereby slowing its own biodegradation. ub.ac.id Studies on the oral microecology have also shown that SLS can act as a non-specific antibacterial agent, perturbing the commensal microbiome by affecting both beneficial and pathogenic bacteria. nih.gov The interaction is not limited to causing lysis; in some cases, SLS has been observed to increase the sorption of microbial cells, such as Micrococcus luteus, onto surfaces at lower concentrations. nih.gov However, this effect can diminish or reverse at higher concentrations, which may be attributed to the cytotoxic effects becoming dominant. nih.gov

The antimicrobial action of SLES is a result of its ability to denature proteins within the cell membrane, further contributing to the loss of cellular function. drugbank.commdpi.com This potent protein denaturing activity is also the mechanism by which it can inactivate viruses, by solubilizing the viral envelope and denaturing capsid proteins. drugbank.comnih.gov

Table 1: Summary of SLES/SLS Interactions with Microbial Cell Membranes
Microorganism/SystemObserved EffectMechanism of ActionSource
General BacteriaIncreased cell wall permeability, leakage of intracellular components, cytolysis.Penetration and disruption of the cell membrane lipid and protein components. nih.gov
Gram-negative bacteria (e.g., P. aeruginosa)Removal of lipopolysaccharide outer layer at high concentrations.Surfactant action solubilizing the membrane layer. ub.ac.id
Micrococcus luteusIncreased sorption onto carbon cloth at low concentrations (10-100 mg/l).Alteration of cell surface properties. nih.gov
Oral MicrobiomePerturbation of the commensal microbiome.Non-specific antibacterial activity affecting a broad range of bacteria. nih.gov
Enveloped Viruses (e.g., HSV, HIV-1)Inhibition of infectivity.Solubilizing the viral envelope and/or denaturing envelope/capsid proteins. drugbank.comnih.gov

Gastrointestinal Absorption and Drug Transport Modulation

P-glycoprotein (P-gp) is an efflux transporter protein present in the cell membranes of various tissues, including the intestine, where it actively pumps a wide range of substrates (drugs) out of the cell, thereby limiting their oral absorption and bioavailability. tg.org.au Surfactants are often investigated as potential P-gp inhibitors to overcome this mechanism of multidrug resistance. nih.gov

However, the interaction between Sodium Lauryl Sulfate (SLS) and P-gp is not straightforward. An in-vitro study using the everted rat gut sac model was designed to investigate the role of SLS as a P-gp inhibitor by measuring the transport of Rhodamine-123, a known P-gp substrate. nih.gov Contrary to expectations, the presence of SLS at all tested concentrations resulted in a decrease in the absorption of Rhodamine-123. nih.gov Further investigation revealed that SLS and Rhodamine-123 formed a complex, particularly at concentrations below the critical micelle concentration (CMC) of SLS. nih.gov This complex formation, rather than direct inhibition of P-gp, was responsible for the reduced transport of the substrate across the intestinal membrane. This finding suggests that the effect of SLS on the transport of P-gp substrates can be compound-dependent and may involve mechanisms other than direct transporter inhibition.

A primary application of SLES and SLS in pharmaceuticals is to enhance the solubility and dissolution rate of poorly water-soluble drugs, which is a critical factor for oral bioavailability. researchgate.netnih.gov This enhancement is primarily achieved through the process of micellar solubilization. ualberta.ca As an anionic surfactant, SLS possesses an amphiphilic structure with a hydrophilic head and a hydrophobic tail. ualberta.ca In aqueous solutions, when the concentration of SLS reaches a certain threshold known as the Critical Micelle Concentration (CMC), its molecules self-aggregate to form micelles. researchgate.netualberta.ca These micelles have a hydrophobic core and a hydrophilic shell.

Table 2: Critical Micelle Concentration (CMC) of SLS in Biorelevant Media
MediumDescriptionCMC OrderSource
WaterControl mediumWater > FeSSIF > SGF ualberta.canih.govualberta.ca
FeSSIFFed State Simulated Intestinal Fluid
SGFSimulated Gastric Fluid

The spontaneity of the micellization process can be understood by examining the standard Gibbs free energy of micellization (ΔG°mic). Negative values indicate that the process is spontaneous. nih.govualberta.ca The study found that the aggregation of SLS was spontaneous in all tested media, but the degree of spontaneity differed. ualberta.ca

Table 3: Spontaneity of SLS Aggregation in Biorelevant Media
MediumSpontaneity of Aggregation (Order)Gibbs Free Energy (ΔG°mic)Source
SGFSGF > FeSSIF > WaterNegative values in all media, indicating a spontaneous process. ualberta.canih.govualberta.ca
FeSSIF
Water

These findings demonstrate that SLS effectively enhances the biorelevant solubility of poorly water-soluble compounds through micellar solubilization, and that the efficiency of this process is dependent on the specific gastrointestinal environment. ualberta.ca

Environmental Ecotoxicology and Fate of Sodium Laureth Sulfate

Biodegradation Pathways and Environmental Persistence Evaluation

Sodium Laureth Sulfate (B86663) (SLES) is recognized for its biodegradability, which mitigates its persistence in the environment. usda.gov Various microbial communities in soil and water environments play a crucial role in its breakdown through distinct metabolic pathways under different oxygenic conditions.

Under aerobic conditions, the primary biodegradation of SLES is initiated by ether cleavage. georgiasouthern.edu This process involves the enzymatic splitting of the ether bonds within the ethoxylate chain of the SLES molecule. This initial cleavage results in the formation of intermediate metabolites, such as polyethylene (B3416737) glycol (PEG) sulfates, which can be further broken down, ultimately releasing sulfate. Another potential, though less emphasized, mechanism is the direct cleavage of the ester group, which separates the sulfate from the carbon chain before the degradation of the main structure.

The kinetics of aerobic degradation can be rapid. Studies have demonstrated that specific bacterial consortia are highly efficient at metabolizing SLES. For instance, a consortium dominated by the genus Pseudomonas isolated from spoil material was able to biodegrade 94% of an initial SLES concentration of 250 mg/L within just 9 hours. Another study utilizing Pseudomonas aeruginosa isolated from wastewater showed a 98.44% removal of SLES at a concentration of 25 mg/L. In a comparative study, the bacterium Pseudomonas nitroreducens achieved almost complete cleavage (99%) of SLES within two weeks under oxic (aerobic) conditions. georgiasouthern.edu

While less studied than aerobic processes, the degradation of SLES also occurs in anoxic (oxygen-deficient) environments, particularly under nitrate-reducing (denitrifying) conditions. georgiasouthern.eduherts.ac.uknih.gov This is highly relevant for wastewater treatment plants that utilize anoxic tanks. georgiasouthern.edunih.gov

Research has successfully isolated nitrate-reducing bacteria capable of using SLES as their sole source of carbon and energy. georgiasouthern.edu Strains such as Pseudomonas stutzeri and Pseudomonas nitroreducens have demonstrated the ability to degrade 500 mg/L of SLES in under 24 hours in denitrifying conditions. georgiasouthern.eduherts.ac.uk The efficiency of anoxic degradation can be significant; P. nitroreducens was found to be the most effective anoxic degrader in one study, converting up to 41% of a 500 mg/L SLES concentration into biomass and CO2. georgiasouthern.edunih.gov The metabolic pathway under anoxic conditions may differ slightly from aerobic processes, with evidence suggesting that both ester and ether cleavage mechanisms are likely employed. georgiasouthern.edunih.gov

The biodegradation of SLES in the environment is not dependent on a single microbial species but is rather the result of the metabolic activity of diverse indigenous microbial communities. These communities, found in environments frequently exposed to surfactants like wastewater and activated sludge, are well-adapted to utilizing SLES as a substrate.

A wide range of bacteria have been identified as effective SLES degraders. The majority belong to the Gammaproteobacteria class. Specific genera that have been isolated from SLES-degrading consortia include:

Pseudomonas georgiasouthern.edu

Aeromonas

Acinetobacter beamreach.org

Klebsiella beamreach.org

Serratia beamreach.org

Enterobacter

Alcaligenes

Comamonas georgiasouthern.edu

Alicycliphilus georgiasouthern.edu

The composition of these microbial communities can shift depending on the concentration of SLES. For example, in one enrichment study with activated sludge, Comamonas (50%) and Pseudomonas (24%) were dominant at a low SLES concentration (50 mg/L), whereas Pseudomonas (53%) became the dominant genus at a higher concentration (1000 mg/L). georgiasouthern.edunih.gov This demonstrates the adaptability of microbial consortia in response to environmental contaminant levels.

In soil environments, the degradation can be quite rapid. One study observed that the amount of SLES in soil decreased by over 90% from its initial concentration in only 11 days. researchgate.net The same research indicated a dissipation half-life (DT50) for SLES in soil of approximately 13 days when present alone, and 11 days when co-present with the pesticide chlorpyrifos. researchgate.net For the related, but structurally different, compound Sodium Lauryl Sulfate (SLS), the estimated half-life is approximately 77.5 hours in soil and 19.8 hours in water.

Aquatic Ecotoxicological Profiling

The ecotoxicity of Sodium Laureth Sulfate is a critical aspect of its environmental profile. Acute toxicity is typically measured by the median lethal concentration (LC50) or median effective concentration (EC50) over a short period (e.g., 96 hours), while chronic toxicity assesses effects over a longer portion of the organism's life cycle.

Direct toxicity data for SLES on key indicator species is limited in scientific literature. One study determined the 96-hour LC50 value for the benthic oligochaete worm, Tubifex tubifex, to be 21.68 mg/L. nih.gov

To provide a broader context, data for the related anionic surfactant, Sodium Lauryl Sulfate (SLS), which lacks the ethoxylate chain of SLES, is more widely available. SLS is generally categorized as moderately to highly toxic to aquatic organisms. herts.ac.uknih.gov For fish, a 96-hour LC50 for SLS is reported to be between 1 and 13.9 mg/L. nih.gov Specifically for the eastern mosquitofish (Gambusia holbrooki), the LC50 value is 15.1 mg/L. georgiasouthern.edu For the invertebrate Daphnia magna, a common test species, the LC50 for SLS has been reported as 10.3 mg/L. georgiasouthern.edu Chronic exposure to low concentrations of SLS (0.5 and 1.5 mg/L) has also been shown to decrease the population of Daphnia magna. georgiasouthern.edu For algae, one study noted that 5 mg/L of SLS inhibited the growth of the freshwater alga Nitzschia actinastroides by 41%. georgiasouthern.edu It is suggested that chronic toxicity for anionic surfactants in general may occur at concentrations as low as 0.1 mg/L. nih.gov

Table 1: Aquatic Toxicity Data for SLES and the related compound SLS

CompoundOrganismEndpointValue (mg/L)Exposure TimeReference
This compound (SLES)Benthic Worm (Tubifex tubifex)LC5021.6896 hours nih.gov
Sodium Lauryl Sulfate (SLS)General Aquatic LifeLC501 - 13.996 hours nih.gov
Sodium Lauryl Sulfate (SLS)Eastern Mosquitofish (Gambusia holbrooki)LC5015.1Not Specified georgiasouthern.edu
Sodium Lauryl Sulfate (SLS)Water Flea (Daphnia magna)LC5010.3Not Specified georgiasouthern.edu
Sodium Lauryl Sulfate (SLS)Freshwater Alga (Nitzschia actinastroides)Growth Inhibition (41%)5.0Not Specified georgiasouthern.edu
Anionic Surfactants (General)General Aquatic LifeChronic Toxicity0.1Chronic nih.gov

Concentration-Dependent Effects on Aquatic Ecosystem Components

The ecotoxicity of this compound in aquatic environments is highly dependent on its concentration, with a wide range of effects observed across different organisms. Detrimental impacts have been recorded at concentrations spanning from 0.004 to 3509 mg/L. polymerchem.orgresearchgate.netdoaj.org The toxicity of SLES can also be influenced by factors such as water hardness and temperature. nih.gov

Acute toxicity is often measured by the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specific period. For SLES, the 96-hour LC50 for the microzooplankton Daphnia magna has been reported as 10.3 mg/L, while for the eastern mosquitofish (Gambusia holbrooki), the LC50 value is 15.1 mg/L. georgiasouthern.edu In another study, the 96-hour LC50 for the benthic oligochaete worm Tubifex tubifex was determined to be 21.68 mg/L. researchgate.net

Sublethal effects are also a significant concern. For instance, a concentration of 5 mg/L of SLES was found to inhibit the growth of the freshwater algae Nitzschia actinastroides by 41%. georgiasouthern.edu Chronic toxicity to aquatic animals has been suggested to occur at concentrations as low as 0.1 mg/L. nih.gov

OrganismEndpointConcentration (mg/L)Effect
Aquatic LifeGeneral Detrimental Effects0.004–3509Disruption of organismic processes and environmental equilibrium. polymerchem.orgresearchgate.netdoaj.org
Daphnia magna (microzooplankton)96-hour LC5010.3Lethal to 50% of the population. georgiasouthern.edu
Gambusia holbrooki (eastern mosquitofish)LC5015.1Lethal to 50% of the population. georgiasouthern.edu
Tubifex tubifex (benthic oligochaete worm)96-hour LC5021.68Lethal to 50% of the population. researchgate.net
Nitzschia actinastroides (freshwater algae)Growth Inhibition541% inhibition of growth. georgiasouthern.edu
Aquatic AnimalsChronic Toxicity0.1Suggested concentration for the onset of chronic effects. nih.gov

Influence on Community Structure and Trophic Interactions in Microcosms

Microcosm studies, which are controlled experimental systems that simulate a small part of a natural ecosystem, have been used to investigate the effects of SLES on aquatic community structure and trophic interactions. In one such study, freshwater communities consisting of microalgae (Chlorella sp.), a benthic snail (Elimia sp.), and the pelagic microcrustacean Daphnia magna were exposed to SLES concentrations of 0, 0.5, or 1.5 mg/L. georgiasouthern.edu

The results of this microcosm experiment indicated that the abundance of Chlorella sp. was not affected by the tested concentrations of SLES. georgiasouthern.edu However, the number of Daphnia magna decreased in the presence of the surfactant. georgiasouthern.edu This finding is significant as Daphnia magna is a crucial component of many freshwater food webs, serving as a primary food source for fish and other invertebrates. georgiasouthern.edu A decline in Daphnia magna populations could, therefore, have cascading effects on organisms at higher trophic levels. georgiasouthern.edu The study suggested that the observed decrease in Daphnia magna was likely due to the direct toxicity of SLES at these low concentrations, rather than an impact on their food supply or water quality, which remained within acceptable ranges for the survival of the organisms. georgiasouthern.edu

These findings highlight the potential for SLES to alter aquatic community structures, even at low concentrations, by selectively affecting sensitive species. The reduction of a key grazer species like Daphnia magna can disrupt the natural trophic balance, potentially leading to an increase in phytoplankton biomass (due to reduced grazing pressure) and a decrease in the populations of predators that rely on these crustaceans for food.

Terrestrial Ecotoxicological Assessment

Toxicity to Soil Macrofauna (e.g., Eisenia foetida)

The impact of this compound on soil macrofauna has been evaluated, with a particular focus on the earthworm Eisenia foetida, a common bioindicator for soil toxicity. In microcosm experiments using soil from excavation sites conditioned with foaming agents containing SLES, no hazardous effects on Eisenia foetida were observed. researchgate.net This suggests that at the residual concentrations typically found in such scenarios, SLES does not pose a significant acute toxicity risk to this species.

However, it is important to consider that different soil organisms may exhibit varying sensitivities to SLES. For instance, a study on the benthic oligochaete worm Tubifex tubifex determined a 96-hour median lethal concentration (LC50) of 21.68 mg/L. researchgate.net While this is an aquatic species, it provides an indication of the potential toxicity of SLES to other oligochaetes.

Phytotoxicity to Terrestrial Plant Species (e.g., Seed Germination, Root Elongation)

The phytotoxicity of this compound has been assessed in terrestrial plants, with studies focusing on key developmental stages such as seed germination and root elongation. Acute ecotoxicological tests on cress (Lepidum sativum) and maize (Zea mays) have shown that SLES has a low acute toxicity. The germination of both species was not affected by SLES in the soil, even at concentrations as high as 1200 mg/kg. nih.govresearchgate.net

However, root elongation appears to be a more sensitive endpoint. In the same study, the root elongation of cress, the more sensitive of the two species, was reduced at the highest SLES concentration of 1200 mg/kg. nih.govbohrium.com Chronic exposure to more environmentally realistic concentrations can also have sublethal effects. For example, maize exposed to 360 mg/kg of SLES showed a significant reduction in photosynthetic performance. nih.gov This effect was observed to be transient, likely due to the rapid biodegradation of SLES in the soil. nih.gov

Plant SpeciesEndpointSLES Concentration (mg/kg in soil)Effect
Lepidum sativum (cress)Seed GerminationUp to 1200No effect. nih.govresearchgate.net
Zea mays (maize)Seed GerminationUp to 1200No effect. nih.govresearchgate.net
Lepidum sativum (cress)Root Elongation1200Reduced elongation. nih.govbohrium.com
Zea mays (maize)Photosynthetic Performance360Significant, though transient, reduction. nih.gov

Environmental Impact of Contaminant Residuals from Mechanized Tunneling Operations

This compound is a primary component of foaming agents used as lubricants in mechanized tunneling operations. nih.gov This can lead to residual concentrations of SLES in the excavated soil, typically ranging from 40 to 500 mg/kg. nih.gov The environmental fate of these residuals is a key consideration for the potential reuse of the excavated soil.

While these concentrations are generally not considered toxic to terrestrial organisms, the leaching of SLES from the soil into nearby water bodies is a potential environmental concern. mdpi.com This is due to the higher sensitivity of aquatic organisms to SLES, as detailed in section 3.2.2. mdpi.com

The persistence of SLES in soil is influenced by biodegradation. Studies have shown that SLES is biodegradable in soil, with half-lives ranging from 9 to 25 days. researchgate.net The rate of degradation can be influenced by various site-specific factors, including the abundance of microbial populations. researchgate.net Therefore, the management of excavated soil containing SLES residuals should consider the potential for leaching and the time required for biodegradation to mitigate risks to aquatic ecosystems. mdpi.com

Lifecycle Assessment Methodologies in Environmental Impact Studies

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. erasm.orgstahl.com For chemical compounds like this compound, LCA provides a comprehensive understanding of its environmental footprint. ijsart.com The methodologies for conducting an LCA are outlined in the ISO 14040 and 14044 standards. researchgate.net

A 'cradle-to-gate' LCA of SLES, which covers the stages from raw material extraction to the point where the product is ready to be shipped from the factory, has provided quantitative data on its environmental impact. One such study estimated the global warming potential of SLES (with 3 moles of ethylene (B1197577) oxide) to be 1.87 tonnes of CO2 equivalent per tonne of SLES produced. polymerchem.orgijsart.com The primary energy demand for its production was calculated to be 71.7 gigajoules per tonne. polymerchem.orgijsart.com

The environmental impact of SLES is also influenced by the choice of raw materials. SLES can be produced from petrochemical feedstocks or from renewable sources like palm kernel oil. ijsart.com The LCA of SLES derived from palm kernel oil must consider the environmental impacts associated with palm oil production, such as land-use change and wastewater treatment from palm oil mills. ijsart.com

The interpretation of LCA results allows for the identification of hotspots in the production chain where environmental improvements can be made. erasm.org For SLES, this could involve exploring alternative feedstocks, improving the energy efficiency of the manufacturing process, or utilizing renewable energy sources. polymerchem.org

Environmental Contaminants Associated with this compound Production

Formation and Environmental Fate of 1,4-Dioxane (B91453)

This compound (SLES) production is associated with the formation of 1,4-dioxane as a significant environmental contaminant. greenllamaclean.compinebarrens.org This compound is not an intentional ingredient but rather a byproduct generated during the manufacturing process. monsachemical.commadesafe.org

The formation of 1,4-dioxane occurs during a process known as ethoxylation. madesafe.orgsafecosmetics.org In the synthesis of SLES, a precursor chemical, often sodium lauryl sulfate (SLS), is made less harsh by reacting it with ethylene oxide. madesafe.orgsafecosmetics.org This reaction, intended to add ethoxy groups to the molecule, can inadvertently lead to the creation of 1,4-dioxane as an impurity. greenllamaclean.commonsachemical.com Consequently, SLES and other ethoxylated surfactants found in numerous consumer products, such as shampoos, liquid soaps, and detergents, can contain trace amounts of 1,4-dioxane. greenllamaclean.comsafecosmetics.orgslenvironment.com

Once introduced into the environment, the fate of 1,4-dioxane is governed by its distinct physical and chemical properties. itrcweb.org It is a synthetic industrial chemical that is completely miscible in water, meaning it can dissolve in water at any concentration. epa.gov This high water solubility, combined with a low affinity for binding to soil or sediment, results in its high mobility. itrcweb.orgepa.gov When released into the soil, 1,4-dioxane is expected to move rapidly into groundwater. epa.gov Its properties can lead to the formation of large and diffuse plumes in groundwater. itrcweb.org

The environmental persistence of 1,4-dioxane is a key concern. It is relatively resistant to natural biodegradation in water and soil. slenvironment.comepa.gov However, recent studies have identified specific bacteria capable of degrading it under aerobic (oxygen-rich) conditions. epa.govitrcweb.org The process can occur through direct metabolism by microorganisms or via co-metabolism, where the degradation happens in the presence of another primary substrate. itrcweb.org There is limited evidence to support its breakdown under anaerobic (oxygen-deficient) conditions. itrcweb.org

The environmental pathways for 1,4-dioxane are varied. Industrial discharges and leachate from landfills containing consumer products with SLES are significant sources of contamination. slenvironment.comslenvironment.com Because conventional wastewater treatment methods are often ineffective at removing it, effluent from these plants can also introduce 1,4-dioxane into surface waters. slenvironment.comslenvironment.com

In the atmosphere, 1,4-dioxane has a relatively short lifespan, with an estimated half-life of one to three days due to photooxidation. epa.gov In contrast, its persistence in groundwater poses a more significant and long-term challenge for environmental remediation. slenvironment.comslenvironment.com The potential for bioaccumulation in aquatic and terrestrial organisms is considered negligible at typical environmental concentrations. itrcweb.org

Table 1: Physical and Chemical Properties of 1,4-Dioxane Relevant to its Environmental Fate

PropertyValue/DescriptionImplication for Environmental Fate
Water Solubility Completely miscibleHigh mobility in water; readily leaches from soil to groundwater. epa.govitrcweb.org
Vapor Pressure HighReadily volatilizes from dry surfaces. itrcweb.org
Henry's Law Constant LowLow potential for volatilization from liquid phase (e.g., water bodies). itrcweb.orgitrcweb.org
Organic Carbon Partitioning Coefficient (Koc) LowLow affinity for adsorbing to soil and sediment, leading to high mobility in groundwater. itrcweb.orgitrcweb.org

Table 2: Environmental Fate Characteristics of 1,4-Dioxane

Environmental CompartmentFate and BehaviorKey Findings
Atmosphere Subject to photooxidationEstimated half-life of 1 to 3 days. epa.gov
Water (Groundwater & Surface Water) High persistence and mobilityResistant to natural biodegradation; can form large, diffuse plumes in groundwater. slenvironment.comepa.govitrcweb.org
Soil High mobilityWeakly adsorbs to soil particles, leading to rapid leaching into groundwater. epa.gov
Biota Low bioaccumulation potentialLimited data suggest that bioaccumulation in organisms is negligible at typical concentrations. itrcweb.org

Advanced Methodologies and Models in Sodium Laureth Sulfate Research

In Vivo Translational Research Models

Animal Models for Irritation, Inflammation, and Efficacy Testing (e.g., Murine Infection Models)

Animal models are crucial for evaluating the irritation, inflammation, and efficacy of Sodium Laureth Sulfate (B86663) (SLES) formulations. These models provide a biological system to observe the complex interactions between SLES and living tissues.

Irritation and Inflammation Studies:

Rodent Models: Rats and mice are commonly used to assess skin and mucosal irritation. nih.govresearchgate.netmdpi.com For instance, studies on Sprague-Dawley rats have been conducted to evaluate the toxic effects of ointments containing various concentrations of SLES. researchgate.net In one study, a gel formulation with 2% SLES was tested for subchronic toxicity and irritation on the vaginal, rectal, penile, eye, skin, and buccal mucosa of rats and rabbits. nih.gov The results indicated that while it was mildly irritating to the penile and skin mucosa in rabbits, it was non-irritating to the hamster cheek pouch and the eyes of rabbits. nih.gov Another study using a mouse model of irritant contact dermatitis induced by SLES demonstrated signs of spontaneous pain and itching, as well as heightened sensitivity to mechanical and heat stimuli. mdpi.com

Rabbit Models: Rabbits are frequently used for ocular and dermal irritation tests. Research has shown that SLES concentrations as low as 10% can cause opacity and stippling in the eyes of rabbits if not washed out.

Efficacy Testing in Murine Infection Models:

While direct studies on murine infection models for SLES efficacy are not extensively detailed in the provided results, the use of animal models for testing microbicidal gels containing SLES suggests their role in efficacy testing. nih.gov The anti-inflammatory properties of various compounds are often evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7) and in mouse models of obesity-induced inflammation, which could be a potential avenue for assessing the anti-inflammatory efficacy of SLES formulations. nih.govresearchgate.net

Computational Chemistry and Bio-modeling Approaches

Computational methods are increasingly employed to understand the behavior of SLES at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Dissipative Particle Dynamics (DPD) for Surfactant Self-Assembly

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique used to study the self-assembly of surfactants like SLES in solution. researchgate.netacs.orgnih.govwhiterose.ac.uknih.govresearchgate.net

Phase Behavior: DPD simulations have been used to construct the full phase diagram of SLES in water, including micellar and lyotropic liquid crystal phases. researchgate.netacs.orgnih.govwhiterose.ac.uk These simulations have shown that varying the number of ethoxy groups in the SLES molecule significantly affects the shape of the micelles and the spacing of crystalline phases. researchgate.netacs.orgnih.govwhiterose.ac.uk

Micellar Structure: Researchers have used DPD to investigate the structure of SLES solutions, aiming to understand how factors like the number of ethoxy groups influence viscosity, which is a critical parameter for commercial products. researchgate.netacs.orgnih.govwhiterose.ac.uk It has been demonstrated that monodisperse simulations can effectively infer the behavior of polydisperse SLES solutions based on the mean molecular length. researchgate.netacs.orgnih.govwhiterose.ac.uk

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular Dynamics (MD) simulations provide an atomistic view of the interactions between SLES molecules and other components in a system.

Micelle Properties and Behavior: All-atom MD simulations have been used to investigate the properties of SLES micelles and their behavior when interacting with biological membranes like ceramide and phospholipid bilayers. nih.govacs.org These simulations have shown that SLES micelles can deform and partition into a ceramide bilayer, a process driven by favorable changes in Gibbs free energy. nih.govacs.org In contrast, the interaction with a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer is less favorable. nih.govacs.org

Air-Water Interface: MD simulations have also been employed to study the behavior of SLES at the air-water interface, providing insights into its surface activity. researchgate.net

Mechanistic Absorption Modeling for Oral Drug Formulations

Mechanistic absorption models are computational tools used to predict the in vivo absorption of drugs from oral formulations.

SLES is often used as a solubilizing agent in pharmaceutical formulations to enhance the dissolution of poorly water-soluble drugs. nih.govualberta.caresearchgate.netresearchgate.netnih.govnih.govacs.org Mechanistic absorption modeling, combined with high-throughput experimentation, can be used to optimize the concentration of SLES in oral solid dosage forms to achieve optimal drug solubility and in vivo absorption. nih.govualberta.caresearchgate.net These models can simulate the complex processes occurring in the gastrointestinal tract, including drug dissolution, micellar solubilization by SLES, and absorption across the intestinal wall. nih.govualberta.caresearchgate.netfda.gov

Advanced Analytical and Bioanalytical Characterization Techniques

A variety of advanced analytical techniques are utilized for the characterization and quantification of SLES in different matrices.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of SLES. nih.gov Reversed-phase liquid chromatography coupled with evaporative light scattering detection has been developed to determine the relative ratio of different alkyl chain lengths and the average ethylene (B1197577) oxide level in SLES. researchgate.net

Titration Methods: Colloid titration with poly(diallyldimethylammonium) chloride, using a light reflectance sensor for endpoint detection, is an improved method for quantifying SLES in commercial products. nih.gov Turbidimetric titration is another method used for the determination of SLES. metrohm.com

Spectroscopic and Spectrometric Techniques: Fourier-transform infrared (FT-IR) attenuated total reflectance (ATR) spectroscopy can be used to quantify the sulfate content in SLES. spectroscopyonline.com A colorimetric method involving the formation of an ion pair with methylene (B1212753) blue and subsequent photometric measurement has been developed for the quantification of SLES in tablets. nih.gov Fast atom bombardment mass spectrometry has been used to identify the raw material of SLES. researchgate.net

Biophysical Assessment of Skin Barrier Function (e.g., Transepidermal Water Loss, Corneometry)

The integrity of the skin barrier, primarily governed by the stratum corneum, is critical for preventing excessive water loss and protecting against external insults. Sodium Laureth Sulfate (SLES) and the related compound Sodium Lauryl Sulfate (SLS) are known to interact with and disrupt the skin's lipid and protein structures. mdpi.commdpi.com Biophysical assessments are non-invasive, quantitative methods used to evaluate the impact of such surfactants on skin barrier function.

Transepidermal Water Loss (TEWL) measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere. An elevated TEWL rate is a primary indicator of impaired barrier function. nih.govmdpi.com Studies have consistently demonstrated that exposure to SLS, often used as a model irritant, significantly increases TEWL. mdpi.com For instance, in a study involving the application of a 0.5% aqueous SLS solution under an occlusive patch for 24 hours, TEWL values increased dramatically, indicating significant disruption of the skin barrier. mdpi.com

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance. aldryn-media.comnih.gov Healthy, well-functioning skin barriers maintain adequate hydration. Research shows that following the application of surfactants like SLS, there is a corresponding decrease in stratum corneum hydration, reflecting the barrier's compromised ability to retain water. mdpi.comresearchgate.net

These biophysical tools provide reproducible, quantitative data essential for understanding the kinetics of surfactant-induced barrier damage and the efficacy of potential restorative treatments. nih.gov

Table 1: Effect of 0.5% SLS Patch Application on Skin Barrier Function

Parameter Measurement Baseline (Mean ± SD) After 24h SLS Patch (Mean ± SD) Change Citation
Barrier Function Transepidermal Water Loss (TEWL) 5.1 ± 2.3 g/m²/h 42.6 ± 6.8 g/m²/h Significant Increase mdpi.com

| Hydration | Stratum Corneum Hydration (Corneometry) | >40 a.u. (Normal Skin) | <30 a.u. (Very Dry Skin) | Significant Decrease | mdpi.comresearchgate.net |

Data synthesized from a study on healthy female volunteers with reactive skin. a.u. stands for arbitrary units.

Spectroscopic Methods for Critical Micelle Concentration Determination

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants like SLES, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures called micelles. justagriculture.in Understanding the CMC is crucial as many of the physicochemical and biological properties of surfactants change abruptly at this concentration.

Fluorescence spectroscopy is a highly sensitive and widely used spectroscopic method for determining the CMC of surfactants. researchgate.netrsc.org This technique relies on the use of fluorescent probes, which are molecules that exhibit different fluorescent properties depending on the polarity of their microenvironment. semanticscholar.org

The general procedure involves adding a small amount of a fluorescent probe (e.g., pyrene, coumarin-6, or ruthenium complexes) to aqueous solutions containing varying concentrations of SLES. semanticscholar.orgresearchgate.net

Below the CMC: The probe resides in the polar aqueous environment, and its fluorescence spectrum has specific characteristics (e.g., intensity, wavelength).

Above the CMC: As micelles form, the hydrophobic probe molecules preferentially partition into the nonpolar, hydrophobic core of the SLES micelles. This change in the microenvironment causes a distinct, measurable shift in the probe's fluorescence spectrum, such as an increase in fluorescence intensity or a change in the emission wavelength. researchgate.netresearchgate.net

By plotting the fluorescence property (e.g., intensity) against the SLES concentration, two intersecting lines are observed. The concentration at the intersection point corresponds to the CMC. researchgate.net This method is effective for various types of surfactants, including the anionic SLES. nih.gov

Table 2: Example of CMC Determination for SLES using Fluorescence Spectroscopy

Surfactant Fluorescent Probe Observed Phenomenon Determined CMC (approx.) Citation

| Sodium Laureth-2 Sulfate (SLE2S) | Ru(bipy)₃²⁺, 2Cl⁻ | Abrupt change in fluorescence intensity and emission wavelength | 0.8 mM | researchgate.net |

Molecular and Cellular Biomarker Analysis (e.g., Cytokine Assays, ROS Detection, Calpain Activity Measurement)

Beyond biophysical effects, research into SLES delves into the molecular and cellular mechanisms that underpin skin irritation. This involves the analysis of specific biomarkers that signal cellular stress, damage, and inflammatory responses in skin cells, primarily keratinocytes.

Reactive Oxygen Species (ROS) Detection: Exposure of keratinocytes to SLS has been shown to increase the levels of intracellular ROS. researchgate.netmdpi.com ROS are highly reactive molecules that can cause oxidative damage to cellular components. This increase in ROS is considered a key event in the initiation of skin irritation caused by surfactants. researchgate.net

Cytokine Assays: Cytokines are signaling proteins that mediate inflammatory responses. Following SLS treatment, keratinocytes have been observed to increase their secretion of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α). researchgate.net IL-1α can, in turn, stimulate further ROS generation, creating a feedback loop that amplifies the inflammatory cascade. Assays, such as ELISA, are used to quantify the release of these specific cytokines.

Calpain Activity Measurement: Research has demonstrated that SLS interacts with cell membranes, increasing their fluidity and leading to an influx of extracellular calcium ions (Ca²⁺). researchgate.net This elevation of intracellular Ca²⁺ activates calpain, a calcium-dependent protease. Increased calpain activity contributes to the processes that lead to the release of IL-1α. researchgate.net

These biomarker analyses reveal a mechanistic pathway for SLS-induced irritation: interaction with the cell membrane leads to calcium influx, which activates calpain and stimulates the secretion of inflammatory cytokines and the generation of ROS. researchgate.net

High-Throughput Experimentation Platforms

Traditional research methods in surfactant science can be time and resource-intensive. High-Throughput Experimentation (HTE) or High-Throughput Screening (HTS) platforms offer a paradigm shift, enabling the rapid and parallel execution of many experiments. nih.gov While direct published applications of HTE specifically for SLES skin research are emerging, the principles can be readily adapted.

An HTE platform for SLES research could be designed to:

Screen for Potency and Irritation: Systematically evaluate the irritation potential of a large library of SLES variants (e.g., with different degrees of ethoxylation or alkyl chain lengths) or entire formulations. This could involve automated application to 3D reconstructed skin models, followed by automated measurement of biomarkers like released cytokines or cell viability. researchgate.net

Identify Mitigating Agents: Screen vast chemical libraries for compounds that can reduce the negative effects of SLES. For example, a platform could assess the ability of thousands of different molecules to prevent SLES-induced ROS production or IL-1α release in keratinocyte cultures.

Optimize Formulations: Rapidly test numerous combinations of SLES with other ingredients (e.g., polymers, lipids, humectants) to identify formulations that maintain cleaning efficacy while minimizing skin barrier disruption, as measured by high-throughput TEWL or hydration assays on skin explants.

Such platforms integrate robotics, microfluidics, automated data acquisition (e.g., plate readers, automated microscopy), and powerful data analysis software to dramatically accelerate the pace of research and development in the field. nih.gov

Microbiome Profiling via 16S rRNA Gene Sequencing

The human skin is colonized by a complex community of microorganisms, known as the skin microbiome, which plays a crucial role in skin health. mdpi.com Surfactants like SLES can disrupt this delicate balance, leading to dysbiosis. Microbiome profiling, particularly through 16S ribosomal RNA (rRNA) gene sequencing, is a powerful methodology to investigate these effects. mdpi.comfrontiersin.orgnih.gov

The 16S rRNA gene is present in all bacteria and contains hypervariable regions that are unique to different bacterial taxa, allowing for their identification and classification. frontiersin.org The methodology involves:

Sampling: Collecting microbial samples from the skin surface using swabs. mdpi.com

DNA Extraction: Isolating the total bacterial DNA from the sample.

PCR Amplification: Amplifying the 16S rRNA gene using universal primers.

Sequencing: Sequencing the amplified DNA using next-generation sequencing platforms.

Bioinformatic Analysis: Comparing the obtained sequences to reference databases to identify the bacteria present and determine their relative abundance. mdpi.com

Studies using this technique have shown that exposure to SLS can significantly alter the composition of the skin microbiome. mdpi.comnih.gov Specifically, research has documented a decrease in the abundance of beneficial commensal bacteria and an increase in taxa that include potential pathogens. mdpi.com

Table 3: Reported Changes in Skin Microbiome Composition after SLS Exposure

Taxonomic Level Bacterial Group Change in Relative Abundance Citation
Phylum Actinobacteria Decrease mdpi.com
Genus Micrococcus, Kocuria, Corynebacterium Decrease mdpi.comresearchgate.net
Genus Cutibacterium acnes, Staphylococcus aureus Decrease nih.gov
Family Staphylococcaceae Increase mdpi.com
Family Enterobacteriaceae Increase mdpi.com
Genus Pantoea Increase mdpi.comresearchgate.net

| Genus | Staphylococcus warneri | Increase | nih.gov |

Findings are based on studies using 16S rRNA gene sequencing on human skin following the application of SLS.

Table of Mentioned Compounds

Compound Name
Calcium
Calpain
Coumarin-6
Interleukin-1 alpha
Pyrene
Reactive Oxygen Species
Ruthenium(II) tris(bipyridine) dichloride
This compound

Regulatory Science and Risk Management of Sodium Laureth Sulfate

Global Regulatory Frameworks for Chemical Safety and Environmental Stewardship

Sodium Laureth Sulfate (B86663) (SLES) is subject to various global regulatory frameworks designed to ensure its safe use for consumers and the environment. These regulations are overseen by different agencies across the globe, each with its own set of methodologies for safety assessment and specific directives for classification and labeling.

Safety Assessment Methodologies Employed by Regulatory Agencies (e.g., CIR, FDA, ECHA)

Regulatory bodies worldwide employ comprehensive safety assessment methodologies to evaluate the potential risks associated with chemical compounds like Sodium Laureth Sulfate. These assessments are crucial in determining the conditions under which such ingredients can be safely used in consumer products.

The Cosmetic Ingredient Review (CIR) Expert Panel in the United States has thoroughly evaluated the safety of this compound and related salts of sulfated ethoxylated alcohols for use in cosmetics. psu.edu The CIR's approach involves a comprehensive review of available scientific literature and data on toxicology, including dermal and ocular irritation, sensitization, and other potential adverse effects. psu.educolab.ws In their assessment, the CIR Expert Panel concluded that this compound is safe for use in cosmetic products when formulated to be non-irritating. psu.educir-safety.org They noted that while SLES can be a dermal and ocular irritant, this potential is managed in product formulations. psu.educolab.ws

In the United States, the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act. The FDA's role includes ensuring that cosmetic products are safe for consumers when used as intended. diplomatacomercial.com While the FDA does not have a specific regulation for SLES, it does require that all ingredients used in cosmetics comply with its safety guidelines, which involves extensive screening and testing before products can be marketed. diplomatacomercial.com

In the European Union, the European Chemicals Agency (ECHA) manages the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. polymerchem.org Under REACH, manufacturers and importers of substances like SLES are required to register them with ECHA and provide a comprehensive dossier of information on their properties, uses, and potential risks. polymerchem.org This includes conducting a chemical safety assessment and implementing risk management measures to ensure safe handling and use. polymerchem.org

Interactive Table: Overview of Regulatory Agency Safety Assessments for SLES

Regulatory Agency Jurisdiction Key Findings and Methodologies
Cosmetic Ingredient Review (CIR) United States The CIR Expert Panel has assessed SLES and found it to be safe for use in cosmetics when formulated to be non-irritating. psu.educir-safety.org Their methodology includes reviewing toxicological data on skin and eye irritation. psu.educolab.ws
Food and Drug Administration (FDA) United States The FDA regulates the safety of ingredients in personal care products, and SLES must comply with their safety guidelines, which include thorough screening and testing. diplomatacomercial.com
European Chemicals Agency (ECHA) European Union Under the REACH regulation, SLES is registered with ECHA, which involves providing safety data and risk assessments to ensure its safe use. polymerchem.org

Classification and Labeling Directives

Globally, classification and labeling directives are in place to ensure that information about the potential hazards of chemicals like this compound is clearly communicated to workers and consumers.

In the European Union, the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aligns the EU system with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). eurolab.net Under this regulation, substances are classified based on their hazardous properties. For SLES, this can include classifications for skin and eye irritation. chemos.de The regulation mandates the use of specific hazard statements, pictograms, and precautionary statements on the labels of products containing SLES, depending on its concentration and the product type. chemos.de

In the United States, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard also aligns with the GHS, requiring chemical manufacturers and importers to classify the hazards of chemicals they produce or import and to communicate that information on labels and safety data sheets (SDS).

For cosmetic products in the U.S., the Fair Packaging and Labeling Act requires that all ingredients, including this compound, be clearly listed on the product label, allowing consumers to make informed choices. diplomatacomercial.com

Contaminant Risk Assessment (e.g., 1,4-Dioxane (B91453), Ethylene (B1197577) Oxide)

A significant aspect of the safety assessment of this compound involves the evaluation of potential contaminants that may be present as byproducts of its manufacturing process. The ethoxylation process used to produce SLES can result in the formation of 1,4-dioxane and residual ethylene oxide. safecosmetics.orggreenllamaclean.comdavidsuzuki.org

1,4-Dioxane is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and as a possible human carcinogen by the International Agency for Research on Cancer (IARC). safecosmetics.orgdavidsuzuki.org Regulatory agencies and industry bodies have addressed the risks associated with 1,4-dioxane contamination. The CIR, in its safety assessment of SLES, stressed the importance of purification procedures to remove this impurity. researchgate.net The FDA has also monitored the levels of 1,4-dioxane in cosmetic products and has stated that it is a potential concern.

Ethylene Oxide is classified as a known human carcinogen by the IARC. davidsuzuki.org Similar to 1,4-dioxane, its presence in SLES is a result of the manufacturing process. davidsuzuki.org Regulatory guidelines emphasize the need for manufacturers to control their processes to minimize the levels of both 1,4-dioxane and ethylene oxide in the final product. Techniques such as vacuum stripping can be employed to reduce the concentration of these contaminants. davidsuzuki.org

Interactive Table: Risk Assessment of Contaminants in SLES

Contaminant Classification Source of Contamination Regulatory Stance and Mitigation
1,4-Dioxane Probable human carcinogen (EPA), Possible human carcinogen (IARC) safecosmetics.orgdavidsuzuki.org Byproduct of the ethoxylation process in SLES manufacturing safecosmetics.orggreenllamaclean.com The CIR emphasizes the need for purification. researchgate.net The FDA monitors its presence in cosmetics. Vacuum stripping can reduce its levels. davidsuzuki.org
Ethylene Oxide Known human carcinogen (IARC) davidsuzuki.org Residual from the ethoxylation process davidsuzuki.org Manufacturing processes should be controlled to minimize its presence. Prohibited as a cosmetic ingredient in Canada, but its presence as a contaminant is not fully regulated. davidsuzuki.org

Human Health Risk Characterization and Exposure Science

The characterization of human health risks associated with this compound primarily focuses on dermal and oral exposure pathways. Exposure science plays a critical role in understanding the potential for adverse effects and in developing strategies to mitigate these risks.

Dermal Exposure Assessment and Mitigation Strategies

Dermal exposure is the most common route of exposure to this compound through the use of personal care and cleaning products. nih.gov SLES has been shown to be a skin and eye irritant, with the severity of irritation generally increasing with concentration. psu.educir-safety.org

Research has demonstrated that SLES can penetrate the skin. nih.gov Studies on repetitive, long-term exposure to SLES have shown that it can induce irritant contact dermatitis, characterized by erythema (redness) and increased transepidermal water loss (TEWL). nih.gov However, these studies also indicate that the irritant effects are not sustained and the skin returns to baseline after cessation of exposure. nih.gov

Mitigation strategies for dermal exposure focus on the formulation of products. In practice, the irritant potential of SLES is often attenuated in cosmetic formulations. psu.eduresearchgate.net Manufacturers can formulate products to be non-irritating by carefully selecting the concentration of SLES and by including other ingredients that can help to reduce its irritancy. For products intended for prolonged contact with the skin, concentrations of the related compound Sodium Lauryl Sulfate (SLS) are recommended not to exceed 1 percent. cir-safety.org

Oral Exposure Assessment and Safety Margins

Oral exposure to this compound is generally considered to be low and is most likely to occur through accidental ingestion of products, particularly by children. nih.gov The acute oral toxicity of SLES has been studied in animals. For the related compound SLS, the acute oral LD50 in rats is reported to be in the range of 600 to 1,288 mg/kg, which indicates moderate toxicity as a standalone ingredient. nih.gov

A safety assessment of a bath additive containing 50% of the related compound Sodium Lauryl Sulfoacetate in rats found an estimated oral LD50 of 0.7 g/kg for the active ingredient, classifying it as moderately toxic. cir-safety.org

The Human & Environmental Risk Assessment (HERA) on ingredients of European household cleaning products has assessed the risk of oral exposure to alcohol ethoxy sulphates, a category that includes SLES. aesan.gob.es When SLES is used as a processing aid for washing fruits and vegetables, a risk assessment considering the most adverse scenario of residues and consumption patterns has been conducted to calculate the Margin of Safety (MOS), concluding no risk to consumer health under the proposed conditions of use. aesan.gob.es The final rinse with potable water is expected to remove any significant residues. aesan.gob.es

Assessment of Potential Long-Term and Cumulative Effects

The assessment of long-term and cumulative effects of this compound is a critical aspect of its risk management. While SLES is not considered to be a carcinogen, mutagen, or reproductive toxicant, its potential for skin irritation with prolonged or repeated exposure is a key focus of ongoing research. nih.govhealthline.com

Long-term studies on the related compound, Sodium Lauryl Sulfate (SLS), have provided some insights. For instance, a study involving repeated patch testing on human volunteers with SLS did not show evidence of sustained irritation or a decrease in the inflammatory response over time, suggesting no accommodative effect of the skin to the irritant. mdpi.com However, it is important to note that SLES is generally considered to be milder than SLS. youtube.com

The primary concern regarding the long-term effects of SLES is linked to potential contamination with 1,4-dioxane, a byproduct of the ethoxylation process. healthline.com 1,4-dioxane is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA). healthline.com Regulatory agencies have established strict limits on the permissible levels of 1,4-dioxane in consumer products to mitigate this risk.

Cumulative risk assessment for SLES considers exposure from multiple products used daily, such as shampoos, body washes, and toothpastes. nih.gov This involves evaluating the combined exposure from all sources and routes, including dermal contact and inhalation of aerosolized products. The focus of these assessments is to ensure that the aggregate exposure remains well below levels that could cause adverse health effects.

Table 1: Key Toxicological Endpoints for Risk Assessment of SLES and Related Compounds

Toxicological EndpointCompoundSpeciesKey FindingsReference
Sub-chronic Oral ToxicitySodium C12-15 Alkyl SulfateRatNo Observed Adverse Effect Level (NOAEL) of 488 mg/kg-bw/day. Changes in the liver were considered adaptive. regulations.gov
Developmental ToxicitySodium Lauryl SulfateRat, Rabbit, MouseDevelopmental toxicity observed at maternally toxic doses (600 mg/kg/day). federalregister.gov
Reproductive Toxicityα-Alkyl (C12) Olefin Sulfonate-No treatment-related adverse reproductive effects observed. federalregister.gov
Skin IrritationSodium Lauryl SulfateHumanRegular contact caused irritation that subsided after cessation of exposure. wikipedia.org

Note: Data for related compounds are often used to inform the risk assessment of SLES due to structural similarities.

Environmental Risk Assessment and Management Strategies

Derivation of Predicted No-Effect Concentrations (PNECs) in Aquatic Systems

A key tool in environmental risk assessment is the derivation of Predicted No-Effect Concentrations (PNECs), which represent the concentration of a substance in the environment below which adverse effects on ecosystems are not expected to occur. chemsafetypro.com PNECs for SLES in aquatic systems are typically derived from ecotoxicity data for organisms representing different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers). researchgate.net

The PNEC is calculated by dividing the lowest reliable toxicity value (e.g., the No-Observed-Effect Concentration or the concentration causing an effect in 10% of the population) by an assessment factor. This factor accounts for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems. chemsafetypro.com

Table 2: Ecotoxicity Data for Sodium Lauryl Sulfate (SLS) as a Proxy for SLES

Trophic LevelOrganismEndpointValue (mg/L)Reference
AlgaeNitzschia actinastroidesGrowth Inhibition5 georgiasouthern.edu
InvertebrateDaphnia magnaLC5010.3 georgiasouthern.edu
FishGambusia holbrookiLC5015.1 georgiasouthern.edu

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. This data for SLS is often used in the absence of extensive data for SLES to perform a conservative environmental risk assessment.

Environmental Monitoring and Pollution Control Strategies

Environmental monitoring programs track the concentrations of substances like SLES in various environmental compartments, including wastewater influent, effluent, and receiving surface waters. For instance, the Government of Canada's Chemicals Management Plan includes monitoring of chemical substances in municipal wastewater treatment plants to understand their fate and levels being discharged into the environment. esemag.com

Pollution control strategies for SLES primarily rely on its removal during wastewater treatment. SLES is readily biodegradable, meaning it can be broken down by microorganisms in wastewater treatment plants. nih.gov Advanced oxidation processes (AOPs), such as ozonation and UV/H2O2, are also effective in degrading SLES and other persistent organic pollutants in water. wikipedia.orgmembranechemicals.comwatertechnologies.comsswm.infoacs.org These processes generate highly reactive hydroxyl radicals that can break down the SLES molecule into less harmful substances. watertechnologies.com

Lifecycle Impact Assessment in Policy Decisions

Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to manufacturing, use, and disposal. youtube.com For SLES, an LCA would consider impacts such as greenhouse gas emissions, water use, and ecotoxicity associated with its production from feedstocks like palm kernel oil or petroleum, as well as its fate in the environment after use.

The findings from LCAs can inform policy decisions by providing a comprehensive understanding of the environmental trade-offs associated with different chemical choices. For example, an LCA might be used to compare the environmental footprint of SLES with that of alternative surfactants, guiding policymakers and manufacturers towards more sustainable options. The European Union's policies, for instance, are increasingly incorporating life cycle thinking to promote a circular economy and reduce the environmental impact of products.

Current Scientific Debates and Regulatory Challenges Pertaining to this compound

Despite its long history of use and the general consensus on its safety when properly formulated, SLES remains the subject of scientific debate and presents ongoing regulatory challenges.

The most significant debate revolves around the presence of 1,4-dioxane as a manufacturing byproduct. healthline.com While the levels of 1,4-dioxane in SLES-containing products have significantly decreased over the years due to improved manufacturing processes, its potential carcinogenicity necessitates strict regulatory oversight. This has led to varying regulatory limits across different jurisdictions. For example, New York State has set a maximum allowable concentration of 1 ppm for 1,4-dioxane in personal care products, while the European Union's Scientific Committee on Consumer Safety (SCCS) considers a trace level of less than 10 ppm in cosmetic products to be safe. imcd.chmonsachemical.com This discrepancy in regulations presents a challenge for manufacturers operating in a global market.

Another area of discussion is the potential for skin irritation. While SLES is considered milder than SLS, its defatting properties can lead to dryness and irritation in individuals with sensitive skin, particularly with prolonged or frequent use. healthline.com Ongoing research focuses on formulating products with SLES in a way that minimizes its irritation potential, for example, by combining it with other, milder surfactants.

The public perception of SLES, often fueled by misinformation, also poses a challenge. Concerns about SLES being a carcinogen are unfounded, as regulatory agencies worldwide have not classified it as such. healthline.com However, the negative perception has driven a market for "sulfate-free" products, which may not necessarily be milder or more environmentally friendly.

Future Directions and Emerging Research Frontiers in Sodium Laureth Sulfate Science

Design and Synthesis of Next-Generation Ethoxylated Surfactants with Enhanced Safety Profiles

The field of surfactant science is actively pursuing the development of next-generation ethoxylated compounds with improved safety and sustainability profiles. Research is largely driven by consumer demand for milder and more environmentally friendly products. cosmeticsdesign.com A significant area of focus is the creation of alternatives that match the performance of Sodium Laureth Sulfate (B86663) (SLES) while mitigating its drawbacks, such as the potential for skin irritation and the formation of the carcinogenic byproduct 1,4-dioxane (B91453) during manufacturing. cosmeticsdesign.com

Beyond amino acid-based surfactants, researchers are exploring novel synthesis routes and structures for ethoxylated surfactants to enhance their properties. This includes the synthesis of quaternary ammonium (B1175870) gemini (B1671429) surfactants, which are a class of compounds containing two hydrophilic headgroups and two lipophilic tails connected by a spacer. mdpi.comresearchgate.net These have been designed for greater stability at high temperatures and solubility in brine, which is relevant for industrial applications like enhanced oil recovery. mdpi.comresearchgate.net The synthesis process for these novel surfactants can involve solvent-free amidation followed by a reaction with dibromoalkane. mdpi.comresearchgate.net The properties of these next-generation surfactants, such as their critical micelle concentration (CMC), can be tuned by altering the length of the spacer group. mdpi.comresearchgate.net Other alternatives being explored include plant-based surfactants like Decyl Glucoside and Lauryl Glucoside, and mild surfactants derived from coconut oil, such as Cocamidopropyl Betaine and Sodium Cocoyl Isethionate. diplomatacomercial.com

Table 1: Comparison of Surfactant Mildness using MTT Assay

SurfactantRelative Mildness/Safety Metric (MTT50 Value)Key Characteristics
Sodium Cocoyl GlutamateHighest among tested surfactants cosmeticsdesign.comAmino acid-based, biodegradable, derived from renewable sources. cosmeticsdesign.com
Sodium Laureth Sulfate (SLES)Lowest among tested surfactants cosmeticsdesign.comCost-effective, high foaming, potential for irritation and 1,4-dioxane contamination. cosmeticsdesign.com

Environmental Sustainability and Bioremediation Innovations

As a high-volume chemical, the environmental fate of SLES is a significant area of research, leading to innovations in both its degradation and sustainable production.

SLES is considered readily biodegradable, primarily through the action of microorganisms in wastewater treatment plants and the environment. ub.ac.idpolymerchem.orgunilever.com Research has focused on identifying and optimizing microbial strains and consortia for the efficient bioremediation of SLES-contaminated water and soil. ub.ac.idnih.gov

Numerous studies have isolated bacteria capable of using SLES as a sole carbon source. nih.govnih.gov The genus Pseudomonas is frequently identified as a potent SLES degrader, with species like P. aeruginosa, P. stutzeri, and P. nitroreducens showing high degradation efficiency under both aerobic and anoxic (nitrate-reducing) conditions. ub.ac.idnih.govnih.govub.ac.id For example, P. aeruginosa has been shown to achieve up to 98.44% removal of SLES at a concentration of 25 mg/L. ub.ac.idub.ac.id Other bacteria, including Aeromonas hydrophila and consortia involving Acinetobacter calcoaceticus and Klebsiella oxytoca, are also effective. nih.govnih.govsemanticscholar.org The effectiveness of biodegradation is influenced by environmental factors such as temperature and pH, with optimal degradation by P. aeruginosa occurring at 30°C and a pH of 7-9. ub.ac.idub.ac.id Bioaugmentation, which involves adding specialized microbial consortia to contaminated sites, is being explored as a green technology to enhance the degradation of SLES in soil. frontiersin.org

Table 3: Research Findings on Microbial Degradation of SLES

Microorganism(s)ConditionSLES ConcentrationDegradation Efficiency/Rate
Pseudomonas aeruginosaAerobic, 30°C, pH 7-9 ub.ac.idub.ac.id25 mg/L ub.ac.idub.ac.idUp to 98.44% removal ub.ac.idub.ac.id
Pseudomonas stutzeri (strain S8)Anoxic (Denitrifying) nih.govnih.gov500 mg/L nih.govnih.govDegraded in less than 1 day nih.govnih.gov
Pseudomonas nitroreducens (strain S11)Anoxic (Denitrifying) nih.govnih.gov500 mg/L nih.govnih.govUp to 41% degradation nih.govnih.gov
Bacterial Consortium (predominantly Pseudomonas)Aerobic nih.govNot specifiedComplete degradation within 24 hours nih.gov

Life Cycle Assessment (LCA) is a critical tool for evaluating and improving the environmental sustainability of SLES production from "cradle-to-gate". ijsart.comresearchgate.net These assessments quantify environmental impacts such as Global Warming Potential (GWP) and Primary Energy Demand (PED). ijsart.comresearchgate.net SLES is typically produced from fatty alcohols derived from either petrochemicals or plant-based sources like palm kernel oil, which are then ethoxylated. ijsart.comchemger.comchemi.co.za

To enhance sustainability, researchers are exploring cleaner production scenarios. researchgate.net These include sourcing palm kernel oil from more sustainable locations, using synthetic lauryl alcohol, generating thermal energy from biomass, and synthesizing SLES with ethylene (B1197577) oxide derived from sugarcane. researchgate.net The industry is also seeing a shift towards bio-based ethylene oxide and sustainably sourced palm oil (e.g., certified by the Roundtable on Sustainable Palm Oil, RSPO) to reduce the carbon footprint, though these practices are not yet universal. polymerchem.orgdiplomatacomercial.com

Development of Predictive In Silico Models for Toxicity and Environmental Fate

The future of assessing the safety and environmental impact of this compound (SLES) is increasingly moving towards computational methods. In silico models, which use computer simulations, are being developed to predict the toxicity and environmental fate of chemicals like SLES, reducing the need for extensive and costly laboratory testing. ecetoc.orgacs.org

A key approach in this area is the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure of a substance and its biological or environmental activity. ecetoc.org For surfactants like SLES, QSAR models can predict properties such as aquatic toxicity. researchgate.netnih.gov The development of these models involves analyzing data from a range of similar chemicals to identify molecular descriptors that correlate with specific outcomes. ecetoc.org

The reliability of QSAR models is a critical consideration, and their validity for a specific chemical domain needs to be carefully established. ecetoc.org For surfactants, a significant amount of research has focused on developing QSARs to predict their environmental and health effects. researchgate.net Machine learning algorithms, such as artificial neural networks and random forests, are also being employed to create more sophisticated and predictive models. researchgate.netacs.org

These predictive models are not only valuable for assessing existing chemicals but also for designing new surfactants with improved safety and environmental profiles from the outset. ecetoc.org By understanding the structural features that influence toxicity and biodegradability, chemists can modify molecules to create safer and more sustainable alternatives.

The environmental fate of SLES is another critical area of study. While SLES is known to be biodegradable, the rate of degradation can vary depending on environmental conditions. nih.gov In silico models can help predict the persistence of SLES in different environmental compartments, such as soil and water, aiding in more accurate environmental risk assessments. researchgate.net

Below is a table summarizing the types of in silico models and their applications in assessing SLES:

Table 1: In Silico Models for SLES Assessment
Model Type Application Key Considerations
QSAR (Quantitative Structure-Activity Relationship) Predicting aquatic toxicity, skin irritation, and other biological effects based on molecular structure. researchgate.netnih.gov Requires a robust dataset of similar chemicals for model development and validation. ecetoc.org
Machine Learning Models (e.g., Random Forest, Neural Networks) Enhancing the predictive accuracy of toxicity and environmental fate models by identifying complex patterns in data. researchgate.netacs.org The model's predictive power is highly dependent on the quality and quantity of the training data. nih.gov
Environmental Fate and Transport Models Simulating the persistence, degradation, and distribution of SLES in various environmental compartments (soil, water, sediment). researchgate.net Model accuracy depends on incorporating relevant environmental parameters (e.g., temperature, microbial activity). nih.gov
Read-Across and Chemical Category Approaches Estimating the properties of SLES by comparing it to structurally similar and well-studied surfactants. nih.gov The similarity between the source and target chemical must be well-justified.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To gain a deeper understanding of how this compound (SLES) interacts with biological systems at a molecular level, researchers are turning to advanced "omics" technologies. nih.gov These high-throughput techniques, such as proteomics and metabolomics, allow for the comprehensive analysis of proteins and small molecules within a cell or organism, providing valuable insights into the mechanisms of action of various substances. cornell.edunih.gov

Proteomics involves the large-scale study of proteins, their structures, and their functions. cornell.edu In the context of SLES, proteomics can be used to identify changes in protein expression in cells or tissues exposed to the surfactant. For instance, a study on the related compound Sodium Lauryl Sulfate (SLS) used proteomics to analyze the response of skin cell cultures. nih.gov This research identified several proteins that were either up- or down-regulated following exposure to SLS, providing potential biomarkers for skin irritation and shedding light on the cellular pathways involved in the response. nih.gov Similar approaches could be applied to SLES to understand its specific interactions with skin and other tissues.

Metabolomics, on the other hand, focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolism. cornell.edu By examining the changes in the metabolome of a biological system after exposure to SLES, scientists can identify metabolic pathways that are affected. This can provide a detailed picture of the cellular response to the surfactant and help to elucidate its mechanism of toxicity or biological activity. researchgate.net

The integration of these omics technologies can provide a more holistic view of the biological effects of SLES. wiley.com By combining data from proteomics, metabolomics, and other omics fields like transcriptomics (the study of RNA), researchers can construct detailed models of the cellular response to SLES exposure. embopress.org This "systems biology" approach is powerful for understanding complex biological processes and can aid in the development of more accurate predictive models for safety and efficacy. researchgate.net

The table below outlines the potential applications of different omics technologies in the study of SLES:

Table 2: Applications of Omics Technologies in SLES Research
Omics Technology Area of Investigation Potential Insights
Proteomics Study of protein expression and modification in response to SLES exposure. cornell.edu Identification of protein biomarkers for skin irritation, understanding cellular stress responses, and elucidating mechanisms of action. nih.gov
Metabolomics Analysis of changes in the metabolic profile of cells or organisms exposed to SLES. cornell.edu Identification of affected metabolic pathways, understanding the biochemical basis of SLES effects, and discovering biomarkers of exposure. researchgate.net
Transcriptomics Measurement of changes in gene expression (RNA levels) following SLES treatment. Revealing the genetic and regulatory networks that are activated or repressed by SLES.
Multi-omics Integration Combining data from proteomics, metabolomics, and transcriptomics. wiley.com A comprehensive, systems-level understanding of the biological impact of SLES, leading to more predictive safety assessments. embopress.org

Exploration of this compound in Nanomaterial Synthesis and Engineering

This compound (SLES), as a surfactant, has significant potential in the burgeoning field of nanotechnology. Surfactants play a crucial role in the synthesis and stabilization of nanomaterials, and the properties of SLES make it a candidate for various applications in this domain. While much of the existing research has focused on the closely related Sodium Lauryl Sulfate (SLS), the principles and applications are largely transferable to SLES.

One of the primary roles of surfactants in nanotechnology is as a "template" or "capping agent" during the synthesis of nanoparticles. researchgate.net The surfactant molecules can self-assemble into structures like micelles, which can act as nano-sized reactors, controlling the size and shape of the forming nanoparticles. youtube.com This "template synthesis" method allows for precise control over the final properties of the nanomaterial. researchgate.net

SLES can also be used to modify the surface of nanomaterials, altering their properties for specific applications. For example, research on SLS has shown that it can be used to modify the surface of graphene sheets, which can have applications in the biomedical field. scirp.orgresearchgate.net The surfactant molecules attach to the surface of the graphene, which can improve its dispersibility and biocompatibility. scirp.org

In the synthesis of silica (B1680970) nanofluids, the addition of a surfactant like SLS has been shown to increase the stability of the nanoparticles, preventing them from clumping together. aip.orgresearchgate.net This is crucial for applications where a stable dispersion of nanoparticles is required. SLES, with its similar surfactant properties, would be expected to perform a comparable function.

Furthermore, surfactants are being explored for their role in the synthesis of a wide range of nanoparticles, including those of cadmium sulphide and cobalt ferrite. researchgate.netrsc.org In these processes, the surfactant can influence the growth of the nanocrystals, leading to enhanced optical and magnetic properties. researchgate.netrsc.org

The table below summarizes the potential roles of SLES in nanomaterial synthesis and engineering, based on research on similar surfactants:

Table 3: Role of SLES in Nanomaterial Synthesis and Engineering
Application Area Function of SLES Resulting Nanomaterial Properties
Template Synthesis Acts as a template or nanoreactor to control the size and shape of nanoparticles. researchgate.netyoutube.com Uniform and well-defined nanoparticles with controlled morphology.
Surface Modification Modifies the surface of nanomaterials like graphene to improve their properties. scirp.orgresearchgate.net Enhanced dispersibility, improved biocompatibility, and tailored surface chemistry. scirp.org
Stabilization of Nanoparticles Prevents the agglomeration of nanoparticles in solutions, such as silica nanofluids. aip.orgresearchgate.net Increased stability and improved performance of nanofluids and other nanoparticle dispersions. aip.org
Control of Nanocrystal Growth Influences the crystallization process to create nanoparticles with desired characteristics. researchgate.netrsc.org Enhanced optical, magnetic, or catalytic properties of the resulting nanomaterials. researchgate.netrsc.org

Q & A

Q. What standardized analytical methods are recommended for quantifying SLES purity and detecting contaminants like 1,4-dioxane in laboratory settings?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) is widely used to quantify SLES and identify trace contaminants such as 1,4-dioxane, a byproduct of ethoxylation. Gas chromatography (GC) with flame ionization detection (FID) is also effective for volatile impurities .
  • Refer to reagent testing protocols from pharmacopeial standards (e.g., USP, Ph. Eur.) for validated methods, including sulfonic acid cation-exchange resin techniques for separation .

Q. How do researchers design experiments to evaluate SLES biodegradability and ecological impact in aquatic systems?

Methodological Answer:

  • Use OECD Test Guidelines (e.g., OECD 301F for ready biodegradability) in controlled aqueous environments. Measure biochemical oxygen demand (BOD) over 28 days and compare degradation rates to reference surfactants. SLES is often classified as "readily biodegradable" under aerobic conditions, but ethoxylation degree impacts results .
  • Include toxicity assays (e.g., Daphnia magna or algae growth inhibition) to assess ecotoxicological endpoints alongside biodegradation .

Q. What are the key parameters for distinguishing SLES from structurally similar surfactants like Sodium Lauryl Sulfate (SLS) in formulation studies?

Methodological Answer:

  • Employ Fourier-Transform Infrared Spectroscopy (FTIR) to identify ether linkages (C-O-C) in SLES, absent in SLS. Nuclear Magnetic Resonance (NMR) can further resolve ethoxylation chain length .
  • Compare critical micelle concentration (CMC) values: SLES typically has lower CMC than SLS due to ethoxylation enhancing hydrophilicity .

Advanced Research Questions

Q. How can conflicting data on SLES-induced cytotoxicity in human epithelial cells be reconciled across studies?

Methodological Answer:

  • Control variables such as SLES concentration (e.g., 0.1–5% w/v), exposure time, and cell line specificity (e.g., HaCaT vs. HEK293). Contradictions often arise from differing impurity profiles (e.g., 1,4-dioxane levels) or surfactant mixtures in test formulations .
  • Conduct comparative studies with ultra-purified SLES batches and include SLS as a positive control to isolate ethoxylation effects .

Q. What experimental frameworks are suitable for investigating the long-term environmental persistence of SLES metabolites in soil systems?

Methodological Answer:

  • Use soil column chromatography under varying pH and organic matter content to simulate field conditions. Track metabolites like sodium laureth carboxylates via LC-MS/MS.
  • Apply isotopic labeling (e.g., ¹⁴C-SLES) to quantify mineralization rates and adsorption/desorption kinetics in different soil matrices .

Q. How do researchers address inconsistencies in SLES’s role as a skin irritant when formulating hypoallergenic products?

Methodological Answer:

  • Employ in vitro 3D skin models (e.g., EpiDerm™) to measure interleukin release (IL-1α, IL-8) and transepidermal water loss (TEWL) as irritation markers. Compare SLES with alternative surfactants (e.g., glucosides) using standardized protocols like OECD TG 439 .
  • Analyze formulation synergy: SLES combined with emollients (e.g., glycerol) may reduce irritation, requiring factorial design experiments to optimize ratios .

Q. What statistical approaches are recommended for meta-analyses of SLES toxicity data across heterogeneous studies?

Methodological Answer:

  • Use random-effects models to account for variability in study designs (e.g., in vivo vs. in vitro). Sensitivity analyses should adjust for confounding factors like purity, concentration, and exposure duration .
  • Apply PRISMA guidelines to systematically evaluate literature, identifying gaps such as limited chronic toxicity data or understudied metabolites .

Data Contradiction and Reproducibility

Q. Why do studies report divergent results on SLES’s genotoxic potential, and how can reproducibility be improved?

Methodological Answer:

  • Discrepancies often stem from assay choice (e.g., Ames test vs. comet assay) and SLES preparation (e.g., presence of peroxides from storage). Standardize protocols using OECD TG 471 (bacterial reverse mutation) and TG 489 (in vivo micronucleus) with rigorous impurity profiling .
  • Pre-register study designs and share raw data via repositories like Zenodo to enhance transparency .

Q. How can researchers resolve inconsistencies in SLES’s antimicrobial efficacy when used in sanitizer formulations?

Methodological Answer:

  • Conduct time-kill assays against target pathogens (e.g., E. coli, S. aureus) under controlled pH and temperature. Compare SLES with quaternary ammonium compounds (QACs) using fractional inhibitory concentration (FIC) indices.
  • Evaluate biofilm disruption via confocal microscopy, noting that SLES efficacy varies with biofilm maturity and extracellular polymeric substance (EPS) composition .

Methodological Best Practices

Q. What quality control measures are critical for ensuring batch-to-batch consistency in SLES used for in vitro studies?

Methodological Answer:

  • Certify purity (>95%) via HPLC and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. Validate ethoxylation degree using gel permeation chromatography (GPC) .
  • Store SLES in inert atmospheres (argon) to prevent peroxide formation, which can skew cytotoxicity results .

Q. How should researchers structure a PICOT framework for SLES studies to address knowledge gaps in chronic exposure outcomes?

Methodological Answer:

  • Population : Human epidermal keratinocytes; Intervention : Chronic SLES exposure (≥28 days); Comparison : SLS and ethoxylate-free surfactants; Outcome : Cumulative oxidative stress markers (e.g., ROS, SOD activity); Time : Longitudinal assessment at 7, 14, 21, and 28 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.